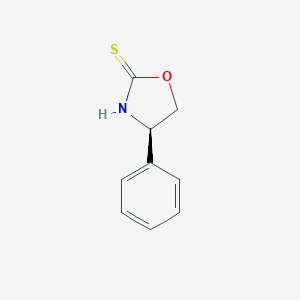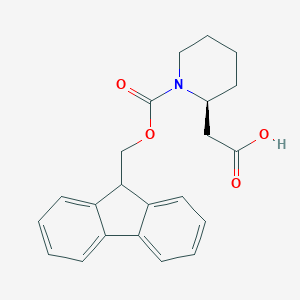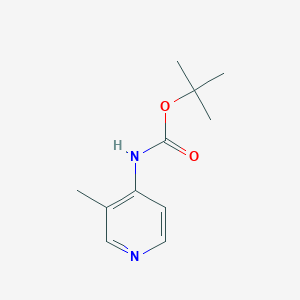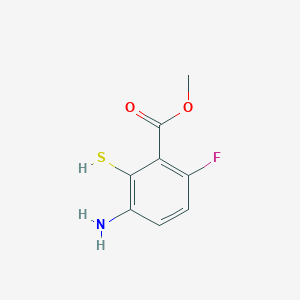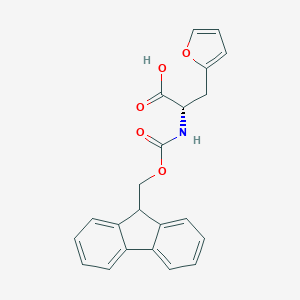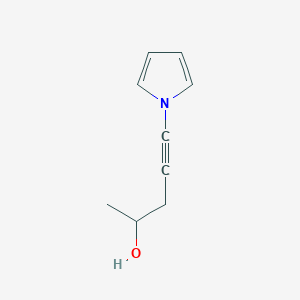
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol, also known as PPOH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOH is a derivative of arachidonic acid, a fatty acid that plays a crucial role in various physiological processes. In
Applications De Recherche Scientifique
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation.
Biochemical and Physiological Effects:
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are lipid compounds that play a role in inflammation. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in lab experiments is its relatively low cost and ease of synthesis. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized in large quantities using a simple method. However, one limitation of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is its low solubility in water, which can make it difficult to use in certain experiments. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol for cancer treatment. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in animal models of inflammatory diseases. Additionally, the development of more efficient methods for synthesizing 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol could lead to its wider use in scientific research.
Méthodes De Synthèse
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized through the reaction of arachidonic acid with propargyl alcohol in the presence of a catalyst. The reaction yields 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol as the main product. This method of synthesis is relatively simple and can be easily scaled up for larger quantities.
Propriétés
Numéro CAS |
175352-09-7 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
5-pyrrol-1-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C9H11NO/c1-9(11)5-4-8-10-6-2-3-7-10/h2-3,6-7,9,11H,5H2,1H3 |
Clé InChI |
KRLUFARPOHZASA-UHFFFAOYSA-N |
SMILES |
CC(CC#CN1C=CC=C1)O |
SMILES canonique |
CC(CC#CN1C=CC=C1)O |
Synonymes |
4-Pentyn-2-ol, 5-(1H-pyrrol-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
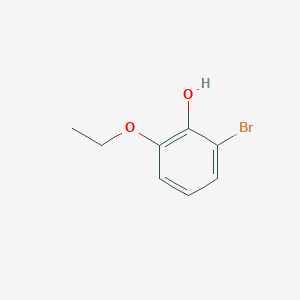
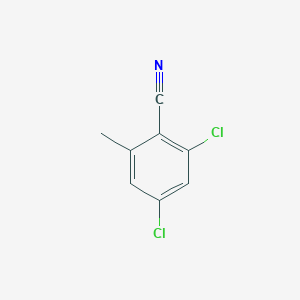
![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
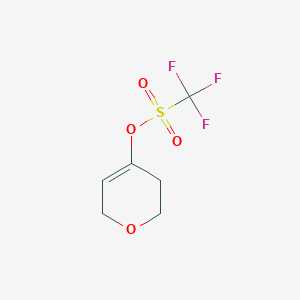
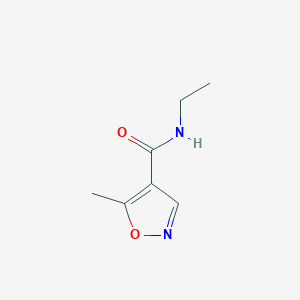
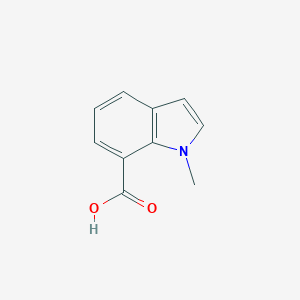
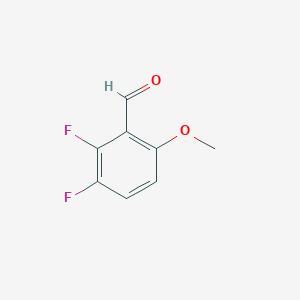
![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)
